molecular formula C21H15N3 B14206976 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- CAS No. 828265-50-5

1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)-

Cat. No.: B14206976
CAS No.: 828265-50-5
M. Wt: 309.4 g/mol
InChI Key: SZQVIAGZXWPGLB-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, which includes a triazole ring fused with a fluorenyl group. The presence of the phenyl group further enhances its chemical properties, making it a subject of interest in various fields of research, including organic chemistry, medicinal chemistry, and materials science .

Preparation Methods

The synthesis of 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- typically involves “click” chemistry, a widely used method for constructing 1,2,3-triazoles. One common synthetic route includes the reaction of azides with alkynes in the presence of a copper catalyst. The reaction conditions often involve the use of aqueous medium and mild temperatures to achieve high yields . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives .

Scientific Research Applications

1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can inhibit the activity of enzymes or disrupt biological pathways, leading to its observed effects in various applications . The triazole ring’s ability to form stable complexes with metal ions is particularly important in its mechanism of action .

Comparison with Similar Compounds

1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- can be compared with other similar compounds, such as:

Properties

CAS No.

828265-50-5

Molecular Formula

C21H15N3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(9-phenylfluoren-9-yl)triazole

InChI

InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-15-14-22-23-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H

InChI Key

SZQVIAGZXWPGLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=CN=N5

Origin of Product

United States

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